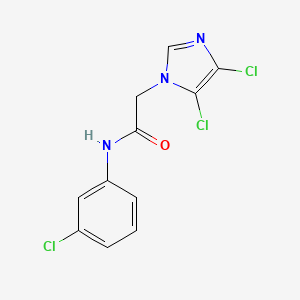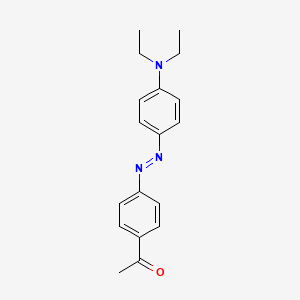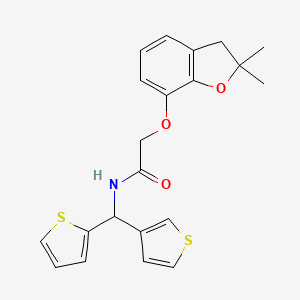![molecular formula C24H25N5O2 B2400965 2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-01-2](/img/no-structure.png)
2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anion Hosting Abilities
- A study by Nath & Baruah (2012) examined an imidazole-containing bisphenol similar to the compound . They found that its salts with various acids showed potential in hosting anions, assisted by electrostatic and weak interactions in the crystal packing.
Photochromism of Imidazole Dimers
- Research by Bai et al. (2010) on dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which are structurally related, demonstrated photochromism in solution upon irradiation. This property can be significant in the development of light-responsive materials.
Luminescence Sensing Applications
- A study by Shi et al. (2015) explored dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks. These frameworks exhibited sensitivity to benzaldehyde-based derivatives, indicating potential for fluorescence sensing applications.
Structural Analyses and Potential Applications
- The molecular structure of a related compound, 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, was investigated by Özdemir et al. (2010). They employed various spectroscopic and crystallographic techniques, revealing insights that could be relevant for similar compounds in drug design and material science.
Synthesis and Crystal Structure Investigations
- The crystal structure of biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile compounds, used as catalysts in nucleoside coupling reactions, was reported by Bats et al. (2013). Their findings contribute to understanding the structural aspects of similar imidazole derivatives in catalytic applications.
Novel Scaffold Synthesis
- The synthesis of a novel glycoluril scaffold, incorporating elements structurally akin to the compound , was achieved by Wang et al. (2016). This underscores the versatility of such compounds in creating new molecular structures for diverse applications.
Eigenschaften
CAS-Nummer |
872840-01-2 |
|---|---|
Produktname |
2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Molekularformel |
C24H25N5O2 |
Molekulargewicht |
415.497 |
IUPAC-Name |
2-[(2,5-dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-5-7-19(13-15)27-10-11-28-20-21(25-23(27)28)26(4)24(31)29(22(20)30)14-18-12-16(2)8-9-17(18)3/h5-9,12-13H,10-11,14H2,1-4H3 |
InChI-Schlüssel |
GMPHKIKXZXLPQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC(=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2400885.png)
![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)
![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)


![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)

![2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B2400901.png)
![(5-Methylpyrazin-2-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2400903.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)